molecular formula C16H15N3O8 B4330280 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide

3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide

Cat. No.: B4330280
M. Wt: 377.30 g/mol
InChI Key: KXQUBKNSFYLVQK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then reacted with 4-methoxy-3,5-dinitroaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dinitrophenyl groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide include other benzamide derivatives with different substituents on the aromatic rings. For example:

    3,4-dimethoxy-N-(4-nitrophenyl)benzamide: Lacks the additional methoxy group and has different reactivity and biological activity.

    3,4-dimethoxy-N-(3,5-dinitrophenyl)benzamide: Similar structure but without the methoxy group on the dinitrophenyl ring, leading to different chemical properties.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O8/c1-25-13-5-4-9(6-14(13)26-2)16(20)17-10-7-11(18(21)22)15(27-3)12(8-10)19(23)24/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUBKNSFYLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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